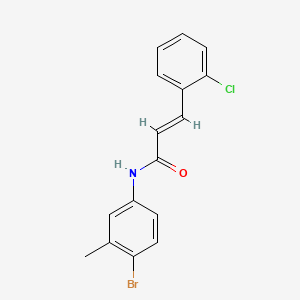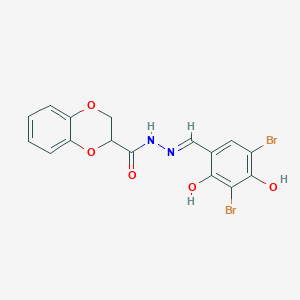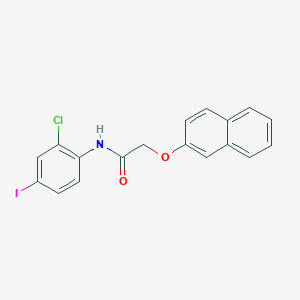![molecular formula C17H22N2O3 B6028554 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6028554.png)
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one acts as a potent and selective inhibitor of GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with the attenuation of seizures, anxiety, and depression. This compound has also been shown to modulate the activity of the dopaminergic system, potentially contributing to its effects on addiction and substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in scientific research applications. It is a highly potent and selective inhibitor of GABA-AT, making it a valuable tool for investigating the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and low bioavailability. This may limit its use in certain experimental settings and may require the use of alternative delivery methods or prodrugs.
Zukünftige Richtungen
There are several future directions for the study of 7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one and its potential therapeutic applications. These include further investigation of its effects on addiction and substance abuse disorders, as well as its potential for cognitive enhancement in healthy individuals. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to improved therapeutic outcomes and a better understanding of the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
Synthesemethoden
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized through a multi-step process involving the conversion of commercially available starting materials. The synthesis involves the preparation of a key intermediate, 2,2-dimethyl-3-(3-furoyl)propanal, which is then converted to this compound through a series of reactions. The final product is obtained in high yield and purity, making it suitable for use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
7-(cyclopropylmethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission in the brain, leading to the attenuation of seizures, anxiety, and depression. This compound has also been investigated as a potential treatment for addiction and substance abuse disorders, as well as for cognitive enhancement in healthy individuals.
Eigenschaften
IUPAC Name |
7-(cyclopropylmethyl)-2-(furan-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(14-4-9-22-11-14)19-8-6-17(12-19)5-1-7-18(16(17)21)10-13-2-3-13/h4,9,11,13H,1-3,5-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIZCLOAZIDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=COC=C3)C(=O)N(C1)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-(3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6028472.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)
![7-(3-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6028496.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6028500.png)
![3-[(diethylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028504.png)
![2,2'-[(3-methylcyclohexyl)imino]diethanol](/img/structure/B6028507.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6028519.png)
![1-(cyclohexylmethyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6028542.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(4-fluorobenzyl)-2-piperazinone](/img/structure/B6028549.png)

![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)